molecular formula C10H15NO B13296757 2-Isopropoxy-6-methylaniline

2-Isopropoxy-6-methylaniline

Cat. No.: B13296757
M. Wt: 165.23 g/mol
InChI Key: ICLNDJFVFRPPNI-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-methylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with isopropoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-6-methylaniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-6-methylaniline with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the isopropoxy and methyl groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated products depending on the electrophile used.

Scientific Research Applications

2-Isopropoxy-6-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-6-methylaniline involves its interaction with specific molecular targets. The isopropoxy and methyl groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-Isopropyl-6-methylaniline
  • 2-Chloro-6-methylaniline
  • 2-Ethyl-6-methylaniline

Comparison: 2-Isopropoxy-6-methylaniline is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its analogs. The isopropoxy group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methyl-6-propan-2-yloxyaniline

InChI

InChI=1S/C10H15NO/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7H,11H2,1-3H3

InChI Key

ICLNDJFVFRPPNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C)N

Origin of Product

United States

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